(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound with a unique structure that includes a phenyl group substituted with a propan-2-yloxy group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: (2E)-3-phenylprop-2-enal
Ibuprofen: 2-(4-isobutylphenyl)propanoic acid
Phenobarbital: 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-enoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
60326-41-2 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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